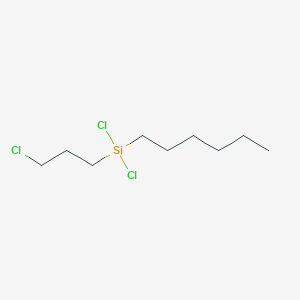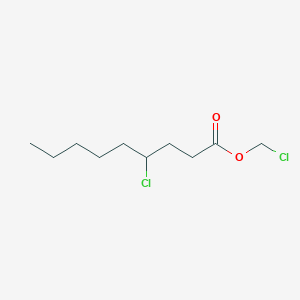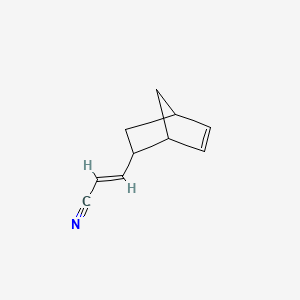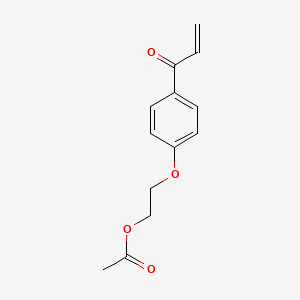
2-(4-Acryloylphenoxy)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acryloylphenoxy)ethyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of an acryloyl group attached to a phenoxy group, which is further linked to an ethyl acetate moiety. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acryloylphenoxy)ethyl acetate typically involves the esterification of 4-hydroxyphenyl acrylate with ethyl acetate. This reaction is usually catalyzed by an acid such as sulfuric acid or a Lewis acid like boron trifluoride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
化学反応の分析
Types of Reactions
2-(4-Acryloylphenoxy)ethyl acetate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL-H).
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Major Products Formed
科学的研究の応用
2-(4-Acryloylphenoxy)ethyl acetate has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2-(4-Acryloylphenoxy)ethyl acetate primarily involves its ability to undergo polymerization reactions. The acryloyl group is highly reactive and can participate in free radical polymerization, leading to the formation of cross-linked polymer networks. These polymers can interact with various molecular targets and pathways, depending on their specific functional groups and structure .
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various chemical reactions.
Methyl acrylate: An ester used in the production of polymers and copolymers.
Phenoxyacetic acid: A compound with similar structural features but different reactivity and applications.
Uniqueness
2-(4-Acryloylphenoxy)ethyl acetate is unique due to its combination of an acryloyl group and a phenoxyethyl moiety. This unique structure imparts specific reactivity and properties, making it suitable for specialized applications in polymer chemistry and materials science .
特性
CAS番号 |
82397-89-5 |
|---|---|
分子式 |
C13H14O4 |
分子量 |
234.25 g/mol |
IUPAC名 |
2-(4-prop-2-enoylphenoxy)ethyl acetate |
InChI |
InChI=1S/C13H14O4/c1-3-13(15)11-4-6-12(7-5-11)17-9-8-16-10(2)14/h3-7H,1,8-9H2,2H3 |
InChIキー |
DUNYJXAASMQKPQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCOC1=CC=C(C=C1)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


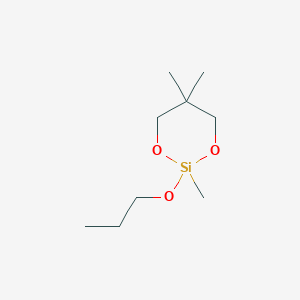
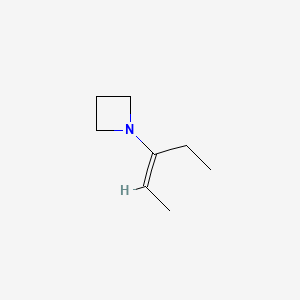

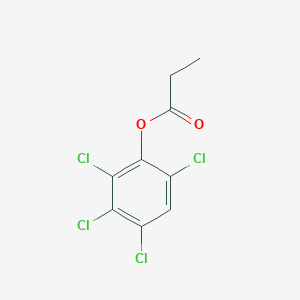
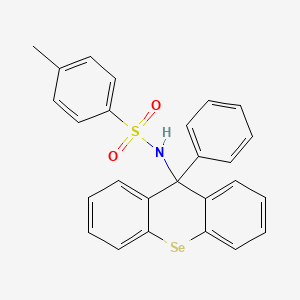
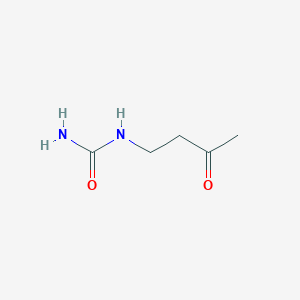
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
